2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol
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Overview
Description
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol is an organic compound with a complex structure that includes a cyano group, a phenol group, and a cyclopropylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenol Intermediate: The initial step involves the formation of the phenol intermediate through a reaction between a substituted benzene and a suitable hydroxylating agent.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide or potassium cyanide.
Cyclopropylaminocarbonyl Group Addition: The final step involves the addition of the cyclopropylaminocarbonyl group through an amide formation reaction, typically using cyclopropylamine and a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the phenol group can undergo redox reactions. The cyclopropylaminocarbonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol: Similar structure but with a different substitution pattern on the aromatic ring.
2-Cyano-4-[3-(aminocarbonyl)phenyl]phenol: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
Uniqueness
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol is unique due to the presence of the cyclopropylaminocarbonyl group, which can impart distinct steric and electronic effects
Properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-10-14-9-12(4-7-16(14)20)11-2-1-3-13(8-11)17(21)19-15-5-6-15/h1-4,7-9,15,20H,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCPRFDDLZPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684955 |
Source
|
Record name | 3'-Cyano-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-93-9 |
Source
|
Record name | 3'-Cyano-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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